molecular formula C9H8N2O5 B14854511 (2-Acetyl-6-nitropyridin-4-YL)acetic acid

(2-Acetyl-6-nitropyridin-4-YL)acetic acid

Cat. No.: B14854511
M. Wt: 224.17 g/mol
InChI Key: KSIYBHDBYONVJS-UHFFFAOYSA-N
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Description

(2-Acetyl-6-nitropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C9H8N2O5 and a molecular weight of 224.17 g/mol . This compound is characterized by the presence of an acetyl group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-6-nitropyridin-4-YL)acetic acid typically involves the nitration of pyridine derivatives followed by acetylation. One common method involves the reaction of 2-acetylpyridine with nitric acid to introduce the nitro group at the 6-position. The reaction conditions usually require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and acetylation processes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-6-nitropyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Acetyl-6-nitropyridin-4-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Acetyl-6-nitropyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Acetyl-6-nitropyridin-4-YL)acetic acid is unique due to its specific combination of functional groups (acetyl and nitro) and its pyridine ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

2-(2-acetyl-6-nitropyridin-4-yl)acetic acid

InChI

InChI=1S/C9H8N2O5/c1-5(12)7-2-6(4-9(13)14)3-8(10-7)11(15)16/h2-3H,4H2,1H3,(H,13,14)

InChI Key

KSIYBHDBYONVJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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